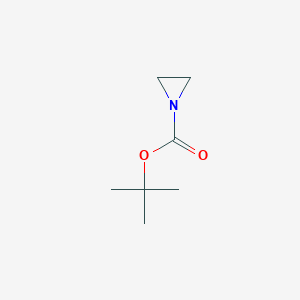

tert-Butyl aziridine-1-carboxylate

説明

Historical Context and Significance of Aziridine (B145994) Scaffolds in Organic Synthesis

The history of aziridines dates back to 1888 with the discovery of the parent compound, aziridine, by Siegmund Gabriel. illinois.eduwikipedia.org Initially, the synthesis of aziridines was considered challenging due to their inherent instability. rsc.orgrawdatalibrary.net However, the development of new synthetic methodologies has made these compounds more accessible. rsc.org

The significance of aziridine scaffolds in organic synthesis is rooted in their high reactivity, which stems from the considerable angle strain within the three-membered ring. illinois.edursc.orgrsc.org This strain facilitates a variety of ring-opening reactions, allowing for the introduction of diverse functionalities and the construction of a wide array of nitrogen-containing compounds, including amino acids, alkaloids, and other biologically active molecules. rsc.orgrawdatalibrary.netnih.gov Aziridines serve as valuable precursors for the synthesis of larger heterocyclic systems such as azetidines, imidazoles, and benzodiazepines. rawdatalibrary.net Furthermore, chiral aziridines are important in asymmetric synthesis, acting as both chiral auxiliaries and ligands. nih.govresearchgate.net

Overview of N-Protection Strategies in Aziridine Chemistry

The nitrogen atom of the aziridine ring can be unsubstituted (N-H), or it can bear a substituent. The presence and nature of a substituent on the nitrogen atom significantly influence the reactivity and stability of the aziridine ring. In many synthetic applications, it is advantageous to have a protecting group on the nitrogen atom.

N-protection strategies are crucial in aziridine chemistry to:

Modulate Reactivity: Electron-withdrawing groups on the nitrogen atom can activate the aziridine ring towards nucleophilic attack.

Improve Stability: Certain protecting groups can enhance the stability of the aziridine, making it easier to handle and purify.

Direct Stereoselectivity: The choice of N-protecting group can influence the stereochemical outcome of reactions.

Facilitate Purification: The protecting group can aid in the purification of the aziridine and subsequent products.

A variety of protecting groups have been employed in aziridine chemistry, with common examples including sulfonyl groups (e.g., tosyl and nosyl) and various carbamates. nih.gov The choice of protecting group depends on the specific reaction conditions and the desired outcome.

Rationale for the tert-Butyloxycarbonyl (BOC) Group as an N-Protecting Group in Aziridine Systems

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. organic-chemistry.org Its utility extends to the protection of the nitrogen atom in aziridine rings for several key reasons:

Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at other parts of the molecule. organic-chemistry.org

Ease of Introduction: The Boc group can be readily introduced onto the aziridine nitrogen using di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org

Controlled Reactivity: The electron-withdrawing nature of the Boc group can influence the regioselectivity of ring-opening reactions.

Facile Cleavage: The Boc group can be removed under acidic conditions, often with thermolysis, providing the unprotected or N-H aziridine. organic-chemistry.orgnih.gov This "reagent-free" deprotection aligns with the principles of green chemistry. nih.gov

Compatibility: The Boc group is compatible with various reaction conditions, including some transition metal-catalyzed processes like iridium-catalyzed C-H borylation. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl aziridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2,3)10-6(9)8-4-5-8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYPJHLRWKGNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579794 | |

| Record name | tert-Butyl aziridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97308-23-1 | |

| Record name | tert-Butyl aziridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl Aziridine 1 Carboxylate

Direct Synthesis Approaches

Direct synthesis of tert-butyl aziridine-1-carboxylate typically involves a two-stage process: the initial formation of the strained three-membered aziridine (B145994) ring, followed by the protection of the nitrogen atom with a tert-butyloxycarbonyl group.

Cyclization Reactions Leading to the Aziridine Ring

The formation of the aziridine ring is a critical step and can be achieved through various cyclization reactions. These reactions often start from 1,2-amino alcohols, where the hydroxyl group is converted into a good leaving group, facilitating an intramolecular nucleophilic substitution by the amine to form the ring. clockss.org

The mechanism of aziridine ring formation is predominantly an intramolecular SN2 reaction. For this to occur efficiently, the amine and the leaving group must be able to adopt a trans coplanar arrangement. clockss.org The reaction is stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the resulting aziridine.

Alternative mechanisms include the transfer of a nitrene group to an olefin, a reaction often catalyzed by transition metals like rhodium or copper. illinois.edu Rhodium-based catalysts, in particular, have shown broad applicability and high yields in the synthesis of a variety of aziridine structures. illinois.edu Another approach involves the transfer of a carbene to an imine, which has also been developed into a highly enantioselective method. illinois.edu The regioselectivity of ring-opening reactions, which are often studied in conjunction with formation, is largely determined by the substrate's structure, with nucleophilic attack generally following SN2-type behavior. illinois.edu

The substrate scope for direct cyclization into aziridines is broad, but not without limitations. The Wenker synthesis, a classic method, involves the conversion of amino alcohols to their sulfates, which are then cyclized with a base. organic-chemistry.org While effective, this method can be harsh. Milder variations have been developed to accommodate unstable amino alcohols. organic-chemistry.org

The choice of substituents on the starting materials can significantly impact the reaction's success and regioselectivity. For instance, in the (3 + 3) cyclization of pyridinium (B92312) 1,4-zwitterions with aziridines, the type of substituent on the aziridine ring was found to affect the regioselectivity of the resulting 3,4-dihydro-2H-1,4-thiazines. mdpi.com Similarly, the success of copper-catalyzed asymmetric aziridination can be highly dependent on the olefin substrate, with some showing excellent enantioselectivity while others exhibit poor results, highlighting a limitation in substrate scope. illinois.edu Furthermore, while methods like carbene transfer to imines show wide generality, they can suffer from lower diastereoselectivities for many substrates. illinois.edu

N-Protection of Aziridine with a tert-Butyloxycarbonyl Group

Once the aziridine ring is formed, the nitrogen is typically protected with a tert-butyloxycarbonyl (Boc) group to increase its stability and facilitate further synthetic manipulations. The Boc group is favored due to its stability in basic conditions and toward nucleophilic reagents, and its facile removal under mild acidic conditions. nih.govnih.gov

Di-tert-butyl dicarbonate (B1257347) (Boc₂O), commonly known as Boc anhydride, is the most widely used reagent for the N-protection of amines, including aziridine. wikipedia.org The reaction involves the nucleophilic attack of the aziridine nitrogen on one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected aziridine and the release of tert-butanol (B103910) and carbon dioxide.

This protection can be carried out under various conditions. For example, enantiomerically pure N-Boc-protected 1,2,3-triaminopropylphosphonates have been synthesized by the hydrogenolysis of an azido-aziridine precursor in the presence of di-tert-butyl dicarbonate. mdpi.com In this case, the reduction of the azide (B81097) and the Boc-protection occur in the same step. mdpi.com The synthesis of tert-butyl (2-hydroxyethyl)carbamate, a precursor to Boc-activated aziridine for polymerization, is achieved by reacting ethanolamine (B43304) with di-tert-butyl dicarbonate. nih.gov

The efficiency of the N-Boc protection can be influenced by several factors, including the choice of solvent, temperature, and the use of catalysts. While the reaction can often proceed without a catalyst, bases are frequently added to facilitate the process.

Table 1: Optimization of Reaction Conditions for N-Boc Protection

| Factor | Variation | Observation |

|---|---|---|

| Solvent | Acetonitrile (B52724), Dichloromethane (B109758), Water-acetone | Water-acetone mixtures can provide an eco-friendly and efficient medium for the reaction, often leading to excellent yields in short reaction times without the need for a catalyst. nih.gov |

| Base/Catalyst | Sodium Bicarbonate, 4-Dimethylaminopyridine (B28879) (DMAP), Triethylamine | DMAP is a highly effective catalyst for the acylation of amines with Boc₂O. wikipedia.org Triethylamine has been identified as key to achieving high yields in certain Boc₂O-mediated reactions. researchgate.net |

| Temperature | Room Temperature | Many N-Boc protection reactions can be conveniently carried out at room temperature. researchgate.net |

This table summarizes general optimization strategies for the N-Boc protection of amines. Specific conditions for aziridine may vary.

For instance, a simple and efficient protocol for the N-Boc protection of various amines has been developed using water-acetone under catalyst-free conditions, yielding the desired products in excellent yields with short reaction times. nih.gov This method avoids competitive side reactions. nih.gov In other cases, the use of a base like sodium bicarbonate in aqueous conditions or 4-dimethylaminopyridine (DMAP) in acetonitrile is common. wikipedia.org The optimization of reaction conditions, such as examining different solvents and temperatures, is crucial for maximizing yield and purity. researchgate.net

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral aziridines is of significant interest in organic chemistry due to their role as versatile building blocks for a variety of nitrogen-containing compounds. The tert-butoxycarbonyl (Boc) group in this compound activates the aziridine ring, making it amenable to various synthetic transformations. nih.gov The stereoselective synthesis of its chiral derivatives can be achieved through several strategic approaches, which allow for the precise control of the stereochemistry at the aziridine carbons.

Asymmetric Aziridination Reactions

Asymmetric aziridination of alkenes represents a direct and atom-economical method for the synthesis of chiral aziridines. This approach often involves the use of a nitrene source that is transferred to an alkene substrate under the influence of a chiral catalyst or reagent.

One of the significant challenges in asymmetric aziridination is the high reactivity of nitrene intermediates, which can lead to side reactions and a loss of stereochemical information. illinois.edu To address this, various catalytic systems have been developed. For instance, copper-based catalysts in conjunction with chiral ligands, such as bisoxazolines, have been effectively employed. illinois.edu These systems can facilitate the enantioselective transfer of a nitrene equivalent from a precursor, like (N-(p-toluenesulfonyl)imino)phenyliodinane (PhI=NTs), to a variety of olefinic substrates. researchgate.net

The choice of the nitrene precursor is also crucial. While sulfonylated nitrenes are common, the development of methods using other nitrogen sources is ongoing to broaden the scope and functional group tolerance of the reaction. illinois.edu In-situ generation of the nitrene precursor can also be a strategy to avoid the isolation of potentially unstable reagents. illinois.edu

Recent advancements have also explored metal-free catalytic systems. For example, graphene oxide has been reported to promote the synthesis of activated aziridines from olefins and a nitrene source in water, offering a more environmentally friendly approach. dntb.gov.ua

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in organic synthesis. In the context of aziridine synthesis, a chiral auxiliary is temporarily incorporated into one of the reactants to direct the stereochemical outcome of the aziridination step. After the reaction, the auxiliary can be removed to yield the desired enantiomerically enriched aziridine.

A prominent example is the use of chiral tert-butanesulfinamide. This auxiliary can be condensed with ketones to form N-tert-butanesulfinyl imines. Subsequent reaction of these chiral imines with sulfur ylides can afford highly substituted chiral aziridines with good yields and high diastereoselectivity. rsc.orgca.gov The stereochemical outcome is dictated by the chiral sulfinyl group, which effectively shields one face of the imine, directing the nucleophilic attack of the ylide to the opposite face. ca.gov This method provides a reliable route to a diverse range of highly substituted chiral aziridines. rsc.org

The following table illustrates the diastereoselective synthesis of chiral aziridines from N-tert-butylsulfinylketimines:

| Entry | Ketone Precursor | Ylide Reagent | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| 1 | Acetophenone | Trimethylsulfonium iodide derived ylide | 75 | >90 |

| 2 | Propiophenone | Trimethylsulfonium iodide derived ylide | 78 | >90 |

| 3 | 4-Chloroacetophenone | S-allyl tetrahydrothiophenium bromide derived ylide | 65 | >90 |

| 4 | 2-Pentanone | Trimethylsulfonium iodide derived ylide | 70 | >90 |

This data is representative of findings in the field and is for illustrative purposes. rsc.org

Enantioselective Catalysis in Aziridine Synthesis

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, offering the advantage of generating large quantities of an enantiomerically enriched product from a small amount of a chiral catalyst. In aziridine synthesis, this often involves the use of a chiral transition metal complex to catalyze the reaction between an alkene and a nitrene source. researchgate.net

Various transition metals, including copper, rhodium, and manganese, have been utilized in catalytic asymmetric aziridination. illinois.edu Chiral ligands play a pivotal role in these systems, as they create a chiral environment around the metal center, which in turn dictates the enantioselectivity of the nitrene transfer. Ligands such as chiral bisoxazolines, Schiff bases, and diamines have proven effective. illinois.edumdpi.com

For example, copper(I) complexes with chiral bisoxazoline ligands can catalyze the aziridination of a wide range of alkenes with high enantioselectivity. illinois.edu Similarly, manganese-salen complexes have shown excellent selectivity, particularly for the aziridination of cis-alkenes. illinois.edu The mechanism of these reactions is complex and can involve either a stepwise pathway with a radical intermediate or a concerted pathway. The lifetime of any radical intermediate is critical in determining whether isomerization occurs, which could lead to a loss of stereochemical integrity. illinois.edu

The development of new catalytic systems continues to be an active area of research, with a focus on improving catalyst efficiency, broadening the substrate scope, and enhancing enantioselectivity.

Synthesis of Specific Enantiomers (e.g., (R)-tert-Butyl 2-methylaziridine-1-carboxylate)

The synthesis of specific enantiomers of this compound derivatives, such as (R)-tert-butyl 2-methylaziridine-1-carboxylate, requires precise control over the stereochemistry of the reaction. sigmaaldrich.combldpharm.comsigmaaldrich.com

Several strategies can be employed to induce the desired chirality in the synthesis of (R)-tert-butyl 2-methylaziridine-1-carboxylate. One common approach is to start from a chiral precursor. For instance, the synthesis can begin with a chiral amino alcohol, which is then cyclized to form the aziridine ring. The stereochemistry of the starting material directly translates to the stereochemistry of the final product.

Alternatively, asymmetric aziridination of propene using a chiral catalyst system can be employed. The choice of catalyst and ligand is crucial for achieving high enantioselectivity for the (R)-enantiomer.

Another strategy involves the use of a chiral auxiliary, as described in section 2.2.2. For example, a chiral auxiliary can be attached to the nitrogen atom, directing the stereoselective formation of the aziridine ring, and subsequently removed.

The nature and size of substituents on both the alkene and the nitrene precursor can significantly influence the stereochemical outcome of the aziridination reaction. nih.gov Steric interactions often play a dominant role in determining which face of the alkene is approached by the nitrene. acs.org

In general, larger substituents will direct the incoming reagent to the less sterically hindered face of the molecule. nih.gov For example, in the formation of substituted aziridines, the incoming group will preferentially add to the face opposite to the largest existing substituent on the ring. nih.gov This principle can be exploited to control the diastereoselectivity of the reaction.

Electronic effects of substituents can also play a role. Electron-withdrawing or electron-donating groups can alter the reactivity of the alkene and influence the transition state of the reaction, thereby affecting the stereochemical outcome. researchgate.net For instance, the presence of a fluorine substituent on the aziridine ring can dramatically alter the reactivity and regioselectivity of nucleophilic ring-opening reactions. researchgate.net

The interplay of both steric and electronic factors must be considered when designing a stereoselective synthesis of a particular this compound derivative.

Reactivity and Reaction Mechanisms of Tert Butyl Aziridine 1 Carboxylate

Ring-Opening Reactions of the Aziridine (B145994) Moiety

The synthetic utility of tert-butyl aziridine-1-carboxylate largely stems from the diverse ways in which the strained aziridine ring can be opened. These reactions can be broadly categorized into nucleophilic, electrophilic, and transition metal-catalyzed processes.

Nucleophilic Ring-Opening Reactions

Nucleophilic attack is a common and well-studied method for the ring-opening of activated aziridines like this compound. nih.govresearchgate.net The reaction typically involves the cleavage of one of the carbon-nitrogen bonds of the aziridine ring by a nucleophile. researchgate.net

A wide array of nucleophiles have been successfully employed in the ring-opening of N-Boc-activated aziridines, leading to a diverse range of functionalized amine products.

Amines: Both primary and secondary amines can act as nucleophiles, leading to the formation of 1,2-diamines. rsc.orgrsc.org These reactions can often be carried out under mild, catalyst-free conditions. rsc.orgrsc.org

Alcohols: In the presence of an acid catalyst, water can act as a nucleophile, attacking the aziridine ring to produce amino alcohols. frontiersin.orgnih.gov

Thiols: Thiols are effective nucleophiles for the ring-opening of aziridines, readily attacking the less substituted carbon to yield β-amino sulfides. nih.govnih.gov

Carbanions: Carbanions, such as those derived from organometallic reagents and enolates, can also open the aziridine ring, forming new carbon-carbon bonds. clockss.orgnih.gov For instance, dianions of carboxylic acids have been shown to react with activated aziridines. nih.gov

Table 1: Examples of Nucleophiles in the Ring-Opening of N-Boc Aziridines

| Nucleophile Class | Specific Example | Product Type |

| Amines | Primary and Secondary Amines | 1,2-Diamines |

| Alcohols | Water (with acid) | Amino Alcohols |

| Thiols | Thiophenol | β-Amino Sulfides |

| Carbanions | Dianions of Carboxylic Acids | γ-Amino Acids |

The regioselectivity of the nucleophilic ring-opening of this compound is highly dependent on the reaction conditions and the nature of the nucleophile. In general, under neutral or basic conditions, the nucleophile attacks the less sterically hindered carbon atom of the aziridine ring, following an SN2-type mechanism. youtube.com However, under acidic conditions, the reaction can proceed through an aziridinium (B1262131) ion intermediate, and the nucleophile may attack the more substituted carbon, which can better stabilize the positive charge. frontiersin.orgnih.gov

The stereochemistry of the ring-opening is also a critical aspect. For SN2-type attacks, the reaction typically proceeds with inversion of configuration at the carbon center being attacked. clockss.org The stereoselectivity can be influenced by the choice of reactants and catalysts. For example, in the reaction of aziridinecarboxylates with certain nucleophiles, the stereochemistry of the product can be controlled by the specific enolate used. clockss.org

The N-Boc group plays a pivotal role in the reactivity of this compound. nih.govnsf.gov This electron-withdrawing group activates the aziridine ring towards nucleophilic attack by reducing the electron density on the nitrogen atom and increasing the electrophilicity of the ring carbons. nih.govnih.gov This activation is a key difference compared to non-activated aziridines, which are significantly less reactive. nih.gov

Furthermore, the Boc group can influence the mechanism of the reaction. For instance, in anionic ring-opening polymerization, the Boc group deactivates the lone pair of electrons on the nitrogen atoms of the growing polymer chain, which helps to prevent branching. nih.gov The Boc group is also known for its stability under basic conditions and towards many nucleophilic reagents, which allows for a broad scope of reaction conditions. nih.gov

Electrophilic Ring-Opening Reactions

While less common than nucleophilic ring-opening, electrophilic activation of the aziridine ring can also lead to ring-opening. This typically involves the formation of an aziridinium ion by reaction with an electrophile. jove.com This highly reactive intermediate is then susceptible to attack by a nucleophile, which can be the counterion of the electrophile or another nucleophile present in the reaction mixture. The regioselectivity of this process is often dictated by the ability of the carbon atoms to stabilize the positive charge of the aziridinium ion. jove.com

Transition Metal-Catalyzed Ring-Opening Reactions

Transition metal catalysts have emerged as powerful tools for the ring-opening of aziridines, offering unique reactivity and selectivity. mdpi.com Various transition metals, including copper, palladium, and silver, have been employed to catalyze the ring-opening of N-activated aziridines with a variety of nucleophiles. mdpi.comnih.gov

These reactions often proceed through different mechanistic pathways compared to traditional nucleophilic or electrophilic ring-opening. For instance, some transition metal-catalyzed reactions may involve oxidative addition of the catalyst to the C-N bond of the aziridine. mdpi.com The use of transition metal catalysts can provide access to products that are not easily obtained through other methods and can offer high levels of regio- and stereocontrol. mdpi.comnih.gov For example, copper-catalyzed borylative ring-opening of N-picolinoyl-protected aziridines has been shown to be effective, whereas tosyl-protected aziridines were unreactive under the same conditions. nih.gov

Table 2: Transition Metals Used in Aziridine Ring-Opening

| Transition Metal | Type of Reaction |

| Copper (Cu) | Borylative ring-opening |

| Palladium (Pd) | Synthesis of 1,4-benzoxazepines |

| Silver (Ag) | Cascade ring-opening and ring-closing |

| Titanocene | Radical-radical ring-opening |

Palladium-Catalyzed Transformations

Palladium catalysis provides a powerful tool for the functionalization of this compound and its derivatives. One notable example is the palladium-catalyzed cascade reaction of tricyclic aziridines, where the N-BOC derivative serves as a key substrate. commonorganicchemistry.com This process can lead to the formation of complex tetracyclic amines through a diverted Tsuji–Trost sequence. commonorganicchemistry.com

The proposed mechanism begins with a palladium-catalyzed cleavage of the C–N bond of the aziridine, which results in the formation of a π-allyl palladium intermediate. commonorganicchemistry.com In the absence of an external allylating agent, this intermediate can undergo β-hydride elimination to form a secondary amino-diene. commonorganicchemistry.com When an allylating agent like allyl acetate (B1210297) is present, the reaction proceeds via a standard Tsuji–Trost mechanism to yield the N-allylated product in high yield. commonorganicchemistry.com

Research has shown that the choice of palladium catalyst and reaction conditions can influence the product outcome. For instance, the reaction of a tricyclic aziridine protected with a tert-butyl carboxylate group in the presence of allyl acetate and a palladium catalyst efficiently produces the allylated product. commonorganicchemistry.com

Rhodium-Catalyzed Reactions

While palladium catalysis with N-BOC aziridines is well-documented, rhodium-catalyzed transformations also offer unique reactivity pathways. A significant application is the rhodium(I)-catalyzed carbonylation and ring expansion of aziridines to produce β-lactams, a core structure in many antibiotic agents. acs.org This reaction demonstrates the ability of rhodium catalysts to promote the insertion of carbon monoxide into the aziridine ring system, leading to a four-membered lactam ring. Furthermore, rhodium catalysts have been employed in the direct aziridination of olefins to synthesize N-unprotected aziridines, showcasing a different approach to forming the aziridine ring itself. tcichemicals.com Other related transformations include the rhodium-catalyzed ring-opening of more complex systems like N-Boc-azabenzonorbornadienes with amine nucleophiles. amanote.com

Reactions Involving the tert-Butyloxycarbonyl (BOC) Group

The BOC group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. jk-sci.com

Deprotection Strategies for the BOC Group

The removal of the BOC group from this compound or its derivatives is most commonly achieved using strong acids. Trifluoroacetic acid (TFA), often used neat or in a solution with a solvent like dichloromethane (B109758) (DCM), is highly effective for this purpose. jk-sci.comfishersci.co.uk For example, in the context of polymer chemistry, the BOC group on poly(this compound) is cleanly removed with TFA to generate linear polyethyleneimine. nih.gov This deprotection is a critical step in many synthetic sequences, unmasking the nitrogen atom for further functionalization. The reaction is typically rapid, often completed at room temperature. fishersci.co.uk

The acid-catalyzed cleavage of the BOC group follows a well-established multi-step mechanism:

Protonation : The process initiates with the protonation of the carbonyl oxygen of the carbamate (B1207046) by the strong acid (e.g., TFA). jk-sci.commasterorganicchemistry.com

Carbocation Formation : The protonated intermediate is unstable and undergoes cleavage of the tert-butyl-oxygen bond. This step is driven by the formation of a stable tertiary carbocation (the tert-butyl cation) and the corresponding carbamic acid of the aziridine. commonorganicchemistry.commasterorganicchemistry.com

Decarboxylation : The resulting carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas. commonorganicchemistry.com

Amine Formation : This decarboxylation yields the free, unprotected aziridine nitrogen, which is immediately protonated by the acidic medium to form the corresponding ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) salt). commonorganicchemistry.com

The tert-butyl cation generated during the reaction is typically neutralized by deprotonation to form isobutylene (B52900) gas, which escapes from the reaction mixture. stackexchange.com

Modifications and Derivatizations of the Carbamate Group

The primary chemical utility of the tert-butyloxycarbonyl group is its function as a stable, yet easily removable, protecting group. The chemical literature predominantly focuses on the cleavage (deprotection) of the BOC group to liberate the free amine rather than on the direct modification or derivatization of the carbamate moiety itself. Its robust nature under neutral, basic, and mild acidic conditions, which makes it an excellent protecting group, also means it is relatively unreactive toward the transformations that other functional groups might undergo. Therefore, synthetic strategies almost exclusively utilize the BOC group as a temporary shield for the nitrogen atom, with its main "reaction" being its purposeful, acid-catalyzed removal.

Polymerization Chemistry of Tert Butyl Aziridine 1 Carboxylate

Anionic Ring-Opening Polymerization (AROP) of tert-Butyl Aziridine-1-carboxylate (BocAz)

The anionic ring-opening polymerization (AROP) of this compound (BocAz) presents a significant method for synthesizing linear poly(this compound), which can be subsequently deprotected to yield linear polyethyleneimine (lPEI). nih.govmdpi.com This approach is an alternative to the more established AROP of N-sulfonylated aziridines. nih.govmdpi.comresearchgate.netresearchgate.netosti.gov

Activation of Aziridines by Electron-Withdrawing Groups

Aziridines, three-membered heterocyclic rings containing a nitrogen atom, require activation for anionic ring-opening polymerization to proceed efficiently. researchgate.net Unactivated aziridines typically undergo cationic ring-opening polymerization, which often leads to branched polymers. researchgate.netnih.gov The introduction of an electron-withdrawing group onto the nitrogen atom is a key strategy to facilitate AROP. researchgate.netnih.gov

These electron-withdrawing groups serve a dual purpose:

Increased Acidity of N-H protons (in the case of initiators): For initiators like N-benzyl-p-toluenesulfonamide (BnN(H)Ts), the electron-withdrawing sulfonyl group increases the acidity of the N-H proton, facilitating the formation of the initiating anion. acs.org

Ring Activation: The electron-withdrawing group polarizes the C-N bonds of the aziridine (B145994) ring, making the ring carbons more susceptible to nucleophilic attack. nih.gov This polarization lowers the activation energy for the ring-opening reaction. nih.gov Quantum chemical studies have shown that the activation barrier of aziridines with electron-withdrawing groups is lowered due to a decrease in the destabilizing steric repulsion between the substrate and the incoming nucleophile. nih.gov

Prevention of Branching: By withdrawing electron density from the nitrogen atom in the growing polymer chain, these groups deactivate the nitrogen lone pair, preventing it from acting as a branching site. mdpi.comresearchgate.net

Commonly used activating groups are sulfonyl groups, but the tert-butyloxycarbonyl (Boc) group has emerged as a viable alternative. nih.govmdpi.comresearchgate.netosti.gov

Role of the tert-Butyloxycarbonyl (BOC) Group in AROP

The tert-butyloxycarbonyl (Boc) group is an effective activating group for the AROP of aziridines. nih.govmdpi.comresearchgate.netosti.gov Its electron-withdrawing nature activates the aziridine ring for nucleophilic attack, similar to sulfonyl groups. nih.govmdpi.comresearchgate.netosti.gov The Boc group was selected for its known stability under basic and nucleophilic conditions, which are characteristic of AROP. mdpi.comresearchgate.net

A significant advantage of the Boc group over traditional sulfonyl groups is the relative ease of its removal. mdpi.comresearchgate.net Deprotection of the Boc group can be achieved under comparatively mild acidic conditions, such as with trifluoroacetic acid (TFA), to yield linear polyethyleneimine. nih.govmdpi.comresearchgate.netosti.gov This contrasts with the often harsh conditions required for the desulfonylation of poly(sulfonylaziridine)s. mdpi.com

The proposed mechanism for the AROP of BocAz involves the nucleophilic attack of an initiator on the aziridine ring, leading to ring-opening and the formation of an aza-anion. nih.gov This anion then propagates by attacking subsequent BocAz monomers. nih.gov The electron-withdrawing Boc group on the nitrogen atoms of the growing polymer chain prevents the nitrogen lone pairs from participating in branching reactions. mdpi.com

Initiators for AROP of BocAz

A variety of initiators have been explored for the AROP of N-activated aziridines. nih.gov For the AROP of BocAz, conditions similar to those used for sulfonylaziridines have been successfully applied. nih.gov

One common initiator system involves the in situ generation of a potent nucleophile. nih.gov For instance, BuN(K)Ts, formed from the reaction of BuN(H)Ts and potassium bis(trimethylsilyl)amide (KHMDS), has been used to initiate the polymerization of BocAz in a solvent like dimethylformamide (DMF). nih.gov

Organic superbases have also been investigated as catalysts for the AROP of N-sulfonyl aziridines, using an initiator such as N-benzyl-p-toluenesulfonamide (BnN(H)Ts). acs.org The catalytic activity of these superbases, which include phosphazenes (like t-Bu-P4) and Verkade's base, is directly proportional to their basicity. acs.org These organocatalyzed systems offer a route to metal-free poly(sulfonylaziridine)s. acs.org

Table 1: Initiator Systems for AROP of Activated Aziridines

| Initiator/Catalyst System | Monomer | Key Features |

| BuN(K)Ts (generated in situ from BuN(H)Ts and KHMDS) | This compound (BocAz) | Effective for initiating the AROP of BocAz. nih.gov |

| Organic Superbases (e.g., t-Bu-P4, TiPP) with BnN(H)Ts | N-sulfonyl aziridines | Provides a metal-free polymerization system. acs.org Catalytic activity correlates with the basicity of the superbase. acs.org |

Characterization of Poly(this compound) (poly(BocAz))

The resulting poly(this compound) (poly(BocAz)) has been characterized to determine its structural properties, including linearity and molecular weight.

A key characteristic of the AROP of BocAz is the formation of linear polymer chains. nih.govmdpi.comresearchgate.netosti.gov This linearity is a direct consequence of the Boc group deactivating the nitrogen lone pairs along the polymer backbone, thus preventing the branching reactions that are common in the cationic polymerization of aziridine. mdpi.comresearchgate.net

Spectroscopic analysis, particularly ¹³C NMR, has been used to confirm the linear structure of poly(BocAz). nih.govresearchgate.netresearchgate.netosti.govresearchgate.net The subsequent deprotection of linear poly(BocAz) with trifluoroacetic acid (TFA) cleanly yields linear polyethyleneimine (lPEI), further supporting the linearity of the parent polymer. nih.govmdpi.comresearchgate.netosti.gov

The anionic ring-opening polymerization of BocAz allows for the synthesis of low-molecular-weight poly(BocAz). nih.govmdpi.comresearchgate.netosti.govresearchgate.net However, achieving high molecular weights is challenging due to the poor solubility of poly(BocAz) in solvents that are compatible with the AROP process. nih.govmdpi.comosti.govresearchgate.net The polymer tends to precipitate from the reaction mixture prematurely, which limits the attainable chain length. mdpi.com

¹H NMR spectroscopy can be used to determine the degree of polymerization by end-group analysis. researchgate.net For instance, by comparing the integration of signals from the initiator fragment to those of the polymer repeat units, the number of repeat units can be estimated. researchgate.net

While precise control over the molecular weight distribution to achieve specific shapes is a broader goal in polymer chemistry, for poly(BocAz), the primary limitation remains the polymer's solubility. nih.govrsc.orgnsf.govmdpi.com

Table 2: Summary of Poly(BocAz) Characterization

| Property | Method of Determination | Observation |

| Linearity | ¹³C NMR Spectroscopy | The polymer is linear. nih.govresearchgate.netresearchgate.netosti.govresearchgate.net |

| Molecular Weight | ¹H NMR End-Group Analysis | Low molecular weights are typically obtained. nih.govmdpi.comresearchgate.netosti.govresearchgate.net |

| Solubility | - | Poor solubility in AROP-compatible solvents limits the achievable molecular weight. nih.govmdpi.comosti.govresearchgate.net |

Challenges with Solubility of High Molecular Weight Poly(BocAz)

A significant hurdle in the synthesis of high molecular weight poly(this compound), or poly(BocAz), is the poor solubility of the polymer in solvents that are compatible with anionic ring-opening polymerization. researchgate.netnih.govnsf.govosti.govresearchgate.netnih.govosti.govnsf.gov This insolubility leads to premature precipitation of the polymer during the polymerization process, which in turn limits the achievable molecular weight. nsf.govnih.gov

Research has shown that while the Boc group on the aziridine nitrogen activates the monomer for AROP, allowing for the synthesis of linear poly(BocAz) chains, the resulting polymer does not remain in solution long enough to achieve high degrees of polymerization. researchgate.netnih.govnsf.govosti.govresearchgate.net Attempts to polymerize this compound in various solvents, including dimethyl sulfoxide (B87167) (DMSO), have been met with the same issue of the polymer precipitating out of the reaction mixture. researchgate.net This characteristic of poly(BocAz) has, to date, restricted the synthesis to low-molecular-weight polymers. nih.govosti.govresearchgate.netnih.govosti.govnsf.gov

Below is a table summarizing the observed solubility and molecular weight characteristics of poly(BocAz) during its synthesis.

| Property | Observation | Consequence |

| Solubility | Poor in AROP-compatible solvents. researchgate.netnih.govnsf.govosti.govresearchgate.netnih.govosti.govnsf.gov | Premature precipitation during polymerization. nsf.govnih.gov |

| Molecular Weight | Attainable molecular weight is limited. researchgate.netnih.govnsf.govosti.govresearchgate.netnih.govosti.govnsf.gov | Synthesis is restricted to low-molecular-weight poly(BocAz). nih.govosti.govresearchgate.netnih.govosti.govnsf.gov |

Post-Polymerization Modification: Deprotection to Linear Polyethyleneimine (LPEI)

Despite the challenges in achieving high molecular weights, poly(BocAz) serves as a valuable precursor to linear polyethyleneimine (LPEI). The Boc protecting group can be readily removed in a post-polymerization modification step under mild acidic conditions. nsf.govnih.gov This deprotection is cleanly and efficiently achieved using trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). researchgate.netnih.govnsf.govosti.govnih.gov The resulting product is linear PEI, a highly sought-after polyamine. nsf.govresearchgate.netnih.gov The linearity of the PEI obtained through this method has been confirmed by 13C NMR spectroscopy, which shows a characteristic single signal, in contrast to the more complex spectrum of branched PEI. nsf.govnih.gov

The use of the Boc group as an activating group for aziridine polymerization offers a significant advantage over the more traditionally used N-sulfonyl groups. nih.govnsf.govosti.govresearchgate.netnih.govosti.govnsf.gov The deprotection of poly(sulfonylaziridines) to yield polyimines is notoriously challenging, often requiring harsh conditions and strong reducing agents. nsf.govnih.gov In contrast, the Boc group on poly(BocAz) can be cleaved under relatively mild acidic conditions, which is a considerable benefit. nsf.govnih.gov This easier deprotection makes the synthesis of LPEI from this compound a more attractive and practical route. nsf.govnih.gov

The following table provides a comparative overview of the deprotection processes for poly(BocAz) and poly(sulfonylaziridines).

| Polymer | Deprotection Conditions | Product | Key Advantage of Boc Group |

| Poly(BocAz) | Mild acidic conditions (e.g., TFA in DCM). researchgate.netnih.govnsf.govosti.govnih.gov | Linear Polyethyleneimine (LPEI). researchgate.netnih.govnsf.govosti.govresearchgate.netnih.gov | Facile removal of the protecting group. nsf.govnih.gov |

| Poly(sulfonylaziridines) | Harsh conditions, strong reducing agents. nsf.govnih.gov | Polyimines. nsf.govnih.gov | N/A |

The development of a polymerization-deprotection strategy utilizing this compound has a notable impact on the field of polyamine synthesis. It provides an alternative and advantageous pathway to linear polyethyleneimine, a polymer that is often preferred over its branched counterpart due to properties such as better biocompatibility and reduced cytotoxicity. nsf.govresearchgate.net While traditional methods for synthesizing LPEI often involve the hydrolysis of poly(2-oxazolines), the anionic polymerization of Boc-activated aziridine followed by deprotection presents a more direct route. nsf.govresearchgate.net The findings suggest that carbonyl-containing activating groups, like the Boc group, have significant potential in the anionic polymerization of aziridines for the synthesis of polyimines. researchgate.netnih.govosti.govresearchgate.net

Applications of Tert Butyl Aziridine 1 Carboxylate in Complex Molecule Synthesis

As a Versatile Synthetic Building Block and Intermediatelookchem.comresearchgate.net

The utility of tert-butyl aziridine-1-carboxylate stems from its role as a bifunctional reagent. The Boc group serves as a protecting group for the nitrogen atom, which can be easily removed under acidic conditions, while the strained aziridine (B145994) ring is susceptible to attack by a wide range of nucleophiles. This dual functionality makes it a valuable intermediate for creating more complex molecules. The electron-withdrawing nature of the Boc group activates the aziridine ring, making it more susceptible to anionic ring-opening polymerization (AROP), a process used to synthesize linear poly(BocAz) chains. researchgate.netnih.gov These polymers can subsequently be deprotected to yield linear polyethyleneimine, a polymer with numerous applications. nih.govnih.gov

This compound is a key starting material for the synthesis of various nitrogen-containing heterocyclic compounds. Its ability to act as a synthon for the C2H4N fragment allows for its incorporation into larger ring systems. One notable application is in the preparation of substituted indolines and carbazoles through benzyne-mediated cyclization-functionalization reactions. lookchem.com In these reactions, the aziridine serves as the nitrogen source, enabling the construction of these important heterocyclic cores which are prevalent in pharmaceuticals and natural products. The general strategy involves the ring-opening of the aziridine by an organometallic reagent, followed by an intramolecular cyclization to form the desired heterocyclic system.

| Reaction Type | Reactant | Product Core | Significance |

| Benzyne-mediated cyclization | Organolithium reagent, Aryne precursor | Indoline, Carbazole | Provides access to key heterocyclic scaffolds in medicinal chemistry. |

| Intramolecular C-H Amination | Copper-promoted catalysis | Fused Aziridine Derivatives | Enables the synthesis of complex polycyclic structures from simpler precursors. organic-chemistry.org |

The ring-opening of this compound with various nucleophiles is a fundamental and highly effective method for the synthesis of a diverse array of β-substituted amines and 1,2-amino alcohols. The reaction proceeds via nucleophilic attack at one of the carbon atoms of the aziridine ring, leading to the formation of a new carbon-nucleophile bond and the opening of the three-membered ring. The regioselectivity of the attack can often be controlled by the choice of nucleophile and reaction conditions. After the ring-opening, the Boc-protected amine can be deprotected to reveal the primary or secondary amine functionality. This straightforward approach provides access to vicinal amino alcohols, which are crucial chiral building blocks in organic synthesis. researchgate.net

| Nucleophile | Product Class | Example Product |

| Organocuprates (R₂CuLi) | β-Alkylated Amines | N-Boc-2-alkyl-ethylamine |

| Azides (N₃⁻) | β-Azido Amines | N-Boc-2-azido-ethylamine |

| Thiols (RSH) | β-Thio Amines | N-Boc-2-(alkylthio)-ethylamine |

| Alcohols (ROH) / Water (H₂O) | Amino Alcohols / Ethers | N-Boc-2-aminoethanol / N-Boc-2-alkoxy-ethylamine |

Chirality is a critical aspect of modern drug design and synthesis. This compound serves as a valuable intermediate in the preparation of chiral molecules. While the parent compound is achiral, it can be transformed into highly substituted chiral aziridines. More commonly, it is used in stereoselective ring-opening reactions. By employing chiral catalysts or chiral nucleophiles, the aziridine ring can be opened with high enantioselectivity or diastereoselectivity. This process establishes new stereocenters in a controlled manner, providing access to enantiomerically pure building blocks. For instance, the asymmetric ring-opening of N-Boc-aziridine with silicon tetrachloride catalyzed by a chiral phosphine oxide has been shown to produce chiral β-chloro-N-Boc-ethylamine, a versatile intermediate for other chiral compounds. The development of such methods underscores the importance of aziridines as precursors in asymmetric synthesis.

Applications in Materials Science Research

Beyond its utility in synthesizing discrete small molecules, this compound is a valuable monomer in the field of materials science, particularly for the development of specialty polymers and as a precursor to polyethyleneimine and its derivatives.

Development of Specialty Polymers and Coatings

The ring-opening polymerization of this compound yields poly(this compound), a polymer with a unique combination of a polyamine backbone and bulky tert-butoxycarbonyl protecting groups. While much of the research on this polymer focuses on its role as a precursor to polyethyleneimine, the polymer itself and other derivatives of this compound have potential applications in the formulation of specialty polymers and coatings.

Polyfunctional aziridines, in general, are utilized as cross-linkers for acrylic emulsions and polyurethane dispersions in coatings to enhance their performance. polyaziridine.compolyaziridineglobal.com These cross-linkers react with carboxylic acid groups in the polymer backbone, leading to improved properties such as faster cure times, increased water and chemical resistance, and enhanced adhesion. polyaziridine.compolyaziridineglobal.com While specific data on poly(this compound) in these applications is not extensively detailed, the underlying chemistry of the aziridine functionality suggests its potential in this area. The resulting coatings can exhibit improved durability, making them suitable for applications such as wood varnishes, printing inks, and protective films. polyaziridine.compolyaziridineglobal.com The ease of mixing and dispersion of polyfunctional aziridines into coating formulations makes them a practical solution for improving the properties of a wide range of materials. polyaziridine.compolyaziridineglobal.com

Precursor for Polyethyleneimine (PEI) and its Derivatives

One of the most significant applications of this compound in materials science is its use as a monomer for the synthesis of linear polyethyleneimine (lPEI). mdpi.comnih.govresearchgate.netnih.gov The anionic ring-opening polymerization (AROP) of this compound (BocAz) produces poly(this compound), a protected form of lPEI. mdpi.comnih.govresearchgate.netnih.gov The tert-butyloxycarbonyl (Boc) group serves as an activating group for the polymerization and can be cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield well-defined, low-molecular-weight linear polyethyleneimine. mdpi.comnih.govresearchgate.netnih.gov

This synthetic route offers a significant advantage over traditional methods for producing lPEI, which often involve the hydrolysis of poly(2-oxazolines). The AROP of BocAz allows for the synthesis of a linear polymer, which is often preferred over the branched PEI (bPEI) produced from the cationic ring-opening polymerization of aziridine due to its reported better biocompatibility and reduced cytotoxicity. researchgate.net

Gene Transfection and Drug Delivery Systems

Linear polyethyleneimine derived from this compound is a highly effective non-viral vector for gene transfection and drug delivery. researchgate.netnih.gov The high density of primary and secondary amines along the polymer chain allows for the efficient condensation of negatively charged nucleic acids (DNA and RNA) into compact nanoparticles called polyplexes. nih.govmdpi.com These polyplexes protect the genetic material from degradation by nucleases and facilitate its cellular uptake.

A key feature of PEI's effectiveness is the "proton sponge" effect. Once inside the cell's endosomes, the numerous amine groups on the PEI backbone become protonated, leading to an influx of chloride ions and water, which ultimately causes the endosome to swell and rupture. This endosomal escape mechanism releases the genetic material into the cytoplasm, allowing it to reach the nucleus and be expressed. mdpi.com Linear PEI is considered an effective non-viral gene vector with higher cell viability and transfection efficiency compared to its branched counterpart. mdpi.com

The well-defined structure of lPEI synthesized from this compound makes it particularly suitable for creating functional materials for targeted drug delivery systems where controlled behavior and decreased cytotoxicity are crucial. nih.gov

CO₂ Capture Technologies

Polyethyleneimine, particularly when supported on porous materials, has garnered significant attention for its potential in carbon dioxide (CO₂) capture technologies, including direct air capture. researchgate.net The primary and secondary amine groups present in PEI can reversibly react with CO₂, making it an effective sorbent. Linear PEI, which can be synthesized from this compound, is particularly advantageous for CO₂ capture applications. researchgate.net

Antimicrobial/Antibacterial

The versatile chemical reactivity of this compound, particularly its susceptibility to ring-opening reactions, has been explored in the synthesis of various complex molecules. However, based on the available scientific literature, there is limited specific research detailing the direct application of this compound as a primary building block for the synthesis of molecules with demonstrated antimicrobial or antibacterial properties.

General studies on aziridine derivatives have indicated their potential for biological activities, including antimicrobial effects. The inherent ring strain of the aziridine moiety makes it a useful reactive intermediate for the synthesis of a variety of nitrogen-containing compounds. The ring-opening of aziridines with different nucleophiles can lead to the formation of β-amino derivatives, which are common structural motifs in many biologically active molecules.

While the potential for creating antimicrobial compounds from this compound exists in principle, specific examples of complex molecules synthesized from this starting material and subsequently evaluated for their antimicrobial or antibacterial efficacy are not prominently reported in the current body of scientific research. Much of the research on this compound has focused on its polymerization to poly(this compound) and subsequent conversion to linear polyethyleneimine, a polymer known to have some antimicrobial characteristics. However, this falls outside the scope of complex molecule synthesis as stipulated.

Further research is required to fully explore and document the utility of this compound in the targeted synthesis of novel and complex antimicrobial and antibacterial agents. Such studies would need to involve the design and synthesis of specific molecules derived from the ring-opening of this compound, followed by rigorous biological testing to determine their antimicrobial profiles.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of tert-Butyl aziridine-1-carboxylate and its polymeric derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of atom connectivity and chemical environment.

¹H NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy is used to identify the types and number of hydrogen atoms in a molecule. For the this compound monomer, the spectrum is characterized by two main signals that confirm its structure. researchgate.net The nine equivalent protons of the tert-butyl group produce a large singlet, while the four equivalent protons on the aziridine (B145994) ring also appear as a singlet, reflecting the molecule's symmetry. researchgate.net

In polymer chemistry, ¹H NMR is used to analyze the structure of the resulting poly(this compound). The spectrum of the polymer shows dominant resonances attributed to the Boc tert-butyl group and the polymer backbone methylene (B1212753) protons. nih.gov Furthermore, by comparing the signal integrations of the polymer's repeating units to those of the initiator fragment, ¹H NMR end-group analysis can effectively determine the average degree of polymerization. researchgate.netnih.gov

| Compound | Functional Group | Chemical Shift (δ) in ppm (Solvent) | Signal Multiplicity | Number of Protons |

|---|---|---|---|---|

| This compound (Monomer) | Aziridine ring protons (-CH₂) | 2.10 (CDCl₃) researchgate.net | Singlet | 4H |

| This compound (Monomer) | tert-Butyl group (-C(CH₃)₃) | 1.42 (CDCl₃) researchgate.net | Singlet | 9H |

| poly(this compound) (Polymer) | Polymer backbone (-CH₂-) | 3.30 (CDCl₃) nih.gov | Broad resonance | 4H per unit |

| poly(this compound) (Polymer) | tert-Butyl group (-C(CH₃)₃) | 1.44 (CDCl₃) nih.gov | Broad resonance | 9H per unit |

¹³C NMR Spectroscopy for Polymer Linearity Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. A crucial application for this technique in the context of this compound is the characterization of the polymer derived from it, poly(BocAz). nih.gov The anionic ring-opening polymerization (AROP) of the monomer is expected to produce a linear polymer chain. The ¹³C NMR spectrum of the resulting poly(BocAz) is relatively simple, which is a strong indicator of a linear structure with little to no branching. researchgate.netnih.gov This is a significant finding, as branched polyethyleneimine (bPEI), an alternative form, exhibits a much more complex ¹³C NMR spectrum. nih.gov Upon removal of the Boc protecting groups to yield linear polyethyleneimine (lPEI), the resulting polymer shows a single characteristic signal, further confirming the linear structure. nih.gov

| Compound | Carbon Atom | Chemical Shift (δ) in ppm (Solvent) |

|---|---|---|

| This compound (Monomer) | Carbonyl (C=O) | 159.2 (CDCl₃) researchgate.net |

| This compound (Monomer) | Quaternary Carbon (-C(CH₃)₃) | 80.2 (CDCl₃) researchgate.net |

| This compound (Monomer) | Aziridine Ring (-CH₂) | 26.5 (CDCl₃) researchgate.net |

| This compound (Monomer) | Methyl (-CH₃) | 28.2 (CDCl₃) researchgate.net |

| linear Polyethyleneimine (lPEI) (Deprotected Polymer) | Backbone Methylene (-CH₂-) | ~47 (D₂O) nih.gov |

2D NMR Techniques for Connectivity and Stereochemistry

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques offer deeper insights by revealing correlations between nuclei. youtube.comsdsu.edu For a molecule like this compound, several 2D NMR experiments are invaluable for confirming atomic connectivity and spatial relationships. youtube.comscience.gov

COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu It is used to map out proton-proton networks within a molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is a powerful method for unambiguously assigning proton and carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu For this compound, HMBC could show a correlation from the tert-butyl protons to the carbonyl carbon, confirming the structure of the ester group.

NOESY (Nuclear Overhauser Effect Spectroscopy): In cases involving complex stereochemistry or conformational isomers, NOESY can be used to identify atoms that are close in space, even if they are not directly bonded. beilstein-journals.org For some N-Boc substituted heterocycles, this can help identify different conformers arising from restricted rotation around the C-N bond. beilstein-journals.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine molecular weight and elemental composition and to deduce structural information.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures m/z values with extremely high accuracy, allowing for the determination of a molecule's elemental formula from its exact mass. The molecular formula for this compound is C₇H₁₃NO₂. nih.govnih.gov HRMS analysis can verify this composition by matching the experimentally measured mass to the calculated theoretical mass with a very low margin of error. beilstein-journals.org Typically, the analysis is performed on the protonated molecule, [M+H]⁺. researchgate.net

| Species | Formula | Calculated Exact Mass (Da) | Observed Mass (Da) |

|---|---|---|---|

| [M] (Neutral Molecule) | C₇H₁₃NO₂ | 143.09463 nih.gov | N/A (not observed directly) |

| [M+H]⁺ (Protonated Molecule) | C₇H₁₄NO₂⁺ | 144.10190 | 144.1019 researchgate.net |

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile or large molecules, as it typically generates ions without causing them to fragment. nih.gov For small molecules like this compound, ESI-MS is used to gently create gaseous ions, most commonly the protonated molecule [M+H]⁺, for mass analysis.

Beyond simple molecular weight determination, ESI can be coupled with tandem mass spectrometry (MS/MS). This involves isolating an ion of interest (like the [M+H]⁺ ion) and inducing fragmentation to produce smaller, structurally informative fragment ions. This approach can be used to probe the regioselectivity of reactions, such as the ring-opening of aziridine derivatives.

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas chromatography-mass spectrometry is a powerful tool for the analysis of volatile compounds like this compound. The technique separates compounds based on their passage through a capillary column, followed by ionization and detection of the resulting fragments by mass spectrometry.

Detailed research on tert-butoxycarbonyl (t-Boc) substituted drug precursors has established characteristic fragmentation pathways under electron ionization (EI) conditions, which are applicable to this compound. doaj.org The mass spectrum is typically characterized by the cleavage of the t-Boc protecting group. doaj.org The most common product ions result from the formation of the stable tert-butyl cation (m/z 57) and the loss of components of the Boc group from the molecular ion (M+). doaj.org

Table 1: Typical GC-MS Parameters and Expected Fragments for this compound

| Parameter | Description |

| Column | Typically a non-polar or medium-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase. |

| Injector Temperature | 250 - 280 °C |

| Oven Program | A temperature gradient is used, for example, starting at 50-100 °C and ramping up to 280-300 °C to ensure elution. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Expected Key Fragments (m/z) | M+• (143.1), [M-C4H8]+• (87), [M-C5H9O2]+ (56), C4H9+ (57). doaj.org |

High-Performance Liquid Chromatography (HPLC) is suitable for the purity assessment and quantification of this compound, which possesses moderate polarity. Reversed-phase HPLC is the most common mode used for this type of analysis.

When coupled with a mass spectrometer, such as a quadrupole time-of-flight (QTOF) detector, HPLC-MS provides both retention time and mass data. doaj.org Under electrospray ionization (ESI) in positive ion mode, t-Boc protected compounds typically show a protonated molecular ion [M+H]+. The subsequent collision-induced dissociation (CID) fragmentation is often characterized by the loss of isobutylene (B52900) (C4H8) and a further loss of carbon dioxide (CO2). doaj.org

Table 2: Representative HPLC Method for this compound Analysis

| Parameter | Description |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), often with an additive like 0.1% formic acid to improve peak shape and ionization. |

| Flow Rate | 0.5 - 1.0 mL/min. |

| Detection | UV detection (e.g., at 210 nm) or Mass Spectrometry (MS) with ESI source. |

| Expected ESI-MS Ions | [M+H]+ (144.1), [M+H - C4H8]+ (88.0), [M+H - C4H8 - CO2]+ (44.0). doaj.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum is dominated by a very strong absorption band corresponding to the carbonyl (C=O) group of the carbamate (B1207046). Other characteristic absorptions include C-H stretching and bending from the tert-butyl and aziridine groups, and C-N and C-O stretching vibrations.

Table 3: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Carbamate) | Stretch | ~1700 | Strong |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium-Strong |

| C-H (Alkyl) | Bend | 1365 - 1470 | Medium |

| C-O (Ester) | Stretch | 1150 - 1250 | Strong |

| C-N (Aziridine) | Stretch | 1000 - 1250 | Medium |

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive analytical method for determining the precise three-dimensional structure of a crystalline solid, providing exact bond lengths, bond angles, and conformational details.

While this technique offers unparalleled structural insight, a published single-crystal X-ray structure for this compound is not readily found in open literature. However, analysis of related Boc-protected heterocyclic compounds demonstrates the type of data that would be obtained from such an analysis. researchgate.net A successful crystallographic study of this compound would yield crucial information on the geometry of the strained three-membered aziridine ring and the conformation of the tert-butoxycarbonyl group.

Table 4: Crystallographic Data Obtainable from Single Crystal X-ray Diffraction

| Parameter | Information Provided |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). researchgate.net |

| Space Group | The specific symmetry group of the crystal (e.g., P21/c). researchgate.net |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). researchgate.net |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C=O, C-C). researchgate.net |

| Bond Angles | Precise angles between three connected atoms (e.g., C-N-C of the aziridine ring). researchgate.net |

| Torsion Angles | The dihedral angles defining the molecule's conformation. |

| Ring Conformation | Quantitative description of the puckering or planarity of the aziridine ring. |

Computational and Theoretical Studies of Tert Butyl Aziridine 1 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of tert-butyl aziridine-1-carboxylate, often in the context of its reactivity and polymerization.

Electronic Structure Analysis

The electronic structure of this compound is a key determinant of its chemical behavior. The presence of the electron-withdrawing tert-butoxycarbonyl (Boc) group on the aziridine (B145994) nitrogen significantly influences the electron distribution within the three-membered ring.

Computational studies have focused on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—to rationalize the molecule's reactivity. The energy of the LUMO is of particular interest as it indicates the susceptibility of the molecule to nucleophilic attack, a critical step in its ring-opening reactions. DFT calculations have been used to determine the LUMO energy levels of this compound and related N-activated aziridines to predict their reactivity in copolymerization reactions. researchgate.net

Reaction Pathway and Transition State Calculations

Computational efforts in this area have largely centered on the mechanisms of reactions involving this compound, most notably its ring-opening. The high ring strain of the aziridine moiety makes it a versatile synthetic intermediate. researchgate.net

Studies have computationally explored the ring-opening of N-Boc protected aziridines. For instance, the phenonium-ion-mediated ring opening of N-Boc aziridines has been analyzed computationally to understand the reaction pathway and selectivity. nih.gov These calculations are crucial for predicting reaction outcomes and for designing new synthetic methodologies.

While detailed transition state calculations for a wide array of reactions involving this compound are not extensively documented in dedicated studies, the existing literature on its participation in specific synthetic transformations underscores the utility of computational chemistry in mapping out plausible reaction coordinates and identifying key energetic barriers.

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties through computational methods serves as a powerful tool for the structural elucidation and characterization of molecules. For this compound, both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard analytical techniques.

There are indications in the scientific literature that DFT calculations can be employed to model the ¹H and ¹³C NMR chemical shifts of related aziridine structures, providing a means to correlate calculated values with experimental data. ua.edu For instance, computational modeling has been mentioned as a method to identify the signals corresponding to the tert-butyl group in NMR spectra. sciprofiles.com A thesis has reported that for a series of related compounds, specific DFT functionals and basis sets can provide good linear fits between calculated and experimental NMR shifts. ua.edu

Similarly, theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR spectra. While a complete, published theoretical IR spectrum with full vibrational assignments for this compound is not readily found, the principles of computational spectroscopy are well-established and applicable to this molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules, from conformational changes to intermolecular interactions. For this compound, this computational technique holds the potential to reveal aspects of its behavior in different environments.

Conformational Analysis

The conformational landscape of this compound is characterized by the orientation of the bulky tert-butoxycarbonyl group relative to the aziridine ring. While the three-membered ring itself is rigid, rotation around the N-C(O) bond can lead to different conformers.

Although specific MD simulation studies focused solely on the conformational analysis of the monomer are not prevalent in the reviewed literature, related research on the polymers derived from it has utilized MD simulations. researchgate.net These polymer simulations implicitly consider the conformational preferences of the monomeric units within the polymer chain. A dedicated MD study on the monomer would be valuable to quantify the rotational energy barrier of the Boc group and to identify the most stable conformations in various solvents.

Intermolecular Interactions

The way this compound interacts with other molecules, including solvents and reactants, is crucial for understanding its chemical reactivity and physical properties. MD simulations are an ideal tool to probe these interactions at an atomic level.

Currently, there is a lack of published MD simulation studies that specifically investigate the intermolecular interactions of this compound in detail. Such studies could provide insights into solvation effects, the formation of hydrogen bonds (if applicable with protic solvents), and the initial stages of aggregation, which could be relevant to its polymerization behavior. The insights from such simulations would complement the static picture provided by quantum chemical calculations.

Structure-Reactivity Relationship Studies

The reactivity of the aziridine ring in this compound is significantly influenced by the electronic properties of the tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom. This substituent plays a pivotal role in activating the otherwise stable aziridine ring, making it susceptible to nucleophilic attack and subsequent ring-opening.

The electron-withdrawing nature of the Boc group is a key factor in this activation. nih.govresearchgate.net By delocalizing the nitrogen lone pair electrons, the Boc group reduces the electron density on the nitrogen atom, which in turn polarizes the C-N bonds of the aziridine ring. This polarization enhances the electrophilicity of the ring carbons, facilitating their attack by nucleophiles. This principle is fundamental to understanding the compound's utility in synthetic chemistry, particularly in reactions involving the opening of the three-membered ring.

Studies on related N-acyl and N-sulfonyl activated aziridines provide a comparative context for the reactivity of this compound. Generally, the more electron-withdrawing the substituent on the nitrogen, the more reactive the aziridine ring becomes towards nucleophilic ring-opening. While direct computational comparisons with a broad range of N-substituted aziridines are limited for this specific compound, the observed reactivity in anionic polymerization aligns with the established trend of activation by electron-withdrawing groups. nih.govresearchgate.net

Furthermore, the steric bulk of the tert-butyl group within the Boc substituent can also influence the regioselectivity of the ring-opening reaction, although this aspect has been less explored in a computational context for this specific molecule. In many cases, nucleophilic attack is favored at the less sterically hindered carbon of the aziridine ring.

Theoretical Investigations of Polymerization Mechanisms

The primary polymerization pathway for this compound that has been investigated is anionic ring-opening polymerization (AROP). Theoretical understanding of this process is largely based on a proposed mechanism supported by experimental findings. nih.govresearchgate.net

The AROP of this compound is initiated by a suitable nucleophile, which attacks one of the electrophilic carbons of the aziridine ring. This results in the cleavage of a C-N bond and the formation of a propagating anionic species. The electron-withdrawing Boc group is crucial for this process, as it stabilizes the resulting anion on the nitrogen atom. nih.govresearchgate.net

A proposed mechanism for the AROP of this compound involves the following key steps:

Initiation: A nucleophilic initiator attacks a carbon atom of the aziridine ring, leading to its opening and the formation of an aza-anionic species.

Propagation: The newly formed aza-anion then acts as a nucleophile, attacking another monomer of this compound, thus extending the polymer chain. This step proceeds in a sequential manner.

A significant theoretical aspect of this polymerization is the role of the Boc group in preventing branching. It is proposed that the Boc group deactivates the lone pair of electrons on the nitrogen atoms within the growing polymer chain. nih.gov This deactivation prevents the nitrogen atoms from acting as nucleophiles and attacking other polymer chains, which would lead to a branched polymer structure. Consequently, the AROP of this compound is expected to produce linear polymers. Experimental evidence, such as ¹³C NMR spectroscopic analysis of the resulting polymer, supports the formation of a linear polymer structure. nih.govresearchgate.net

The molecular weight of the resulting poly(this compound) can be controlled to some extent by adjusting the ratio of the monomer to the initiator. The following table presents data from the AROP of this compound at various monomer-to-initiator ratios.

Table 1: Anionic Ring-Opening Polymerization of this compound Data from the AROP of BocAz at various [BocAz]:[BuN(K)Ts] ratios. nih.gov

| Entry | [Monomer]:[Initiator] Ratio | Yield (%) | M_n (NMR) | M_n (GPC) | Đ (GPC) |

|---|---|---|---|---|---|

| 1 | 20:1 | 91 | 3000 | 2500 | 1.14 |

| 2 | 40:1 | 85 | 4500 | 3800 | 1.18 |

M_n (NMR) = Number-average molecular weight estimated by ¹H NMR spectroscopic end-group analysis. M_n (GPC) = Number-average molecular weight estimated by Gel Permeation Chromatography. Đ = Dispersity.

It is important to note that while the polymerization shows characteristics of a controlled process, the attainable molecular weight is limited by the poor solubility of the resulting polymer in solvents that are compatible with AROP. nih.govresearchgate.net This practical limitation is an important consideration in the theoretical modeling and practical application of this polymerization.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

The synthesis of aziridines, including tert-butyl aziridine-1-carboxylate and its derivatives, is a field of continuous development. While established methods often rely on the cyclization of 1,2-amino alcohols or the ring-opening of epoxides followed by cyclization, current research is pushing towards more efficient, stereoselective, and environmentally friendly approaches. clockss.org